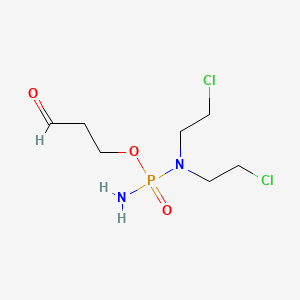

Aldophosphamide

Beschreibung

Eigenschaften

IUPAC Name |

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGUSPDJTPDFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956594 | |

| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-64-0 | |

| Record name | Aldophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALDOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2ILM9FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Aldophosphamide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldophosphamide stands as a pivotal, albeit transient, intermediate in the metabolic activation of the widely used anticancer prodrug, cyclophosphamide (B585). Its discovery unlocked a deeper understanding of cyclophosphamide's mechanism of action and has since been a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the discovery of aldophosphamide, its intricate synthesis pathway, and detailed experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate a clear understanding of the core concepts.

Discovery of Aldophosphamide: Unmasking a Key Metabolite

The journey to understanding the therapeutic effects of cyclophosphamide led to the discovery of its active metabolites. It was established that cyclophosphamide itself is inert and requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. Initial studies pointed towards the formation of a more active, yet unstable, metabolite.

In 1977, a significant breakthrough was achieved by Fenselau and colleagues, who successfully isolated and identified aldophosphamide as a key metabolite.[1] Due to its inherent instability, aldophosphamide was trapped and isolated as a cyanohydrin derivative from two different sources: an in vitro incubation of cyclophosphamide with mouse liver microsomes and, crucially, from the plasma of a patient undergoing cyclophosphamide therapy.[1] This provided definitive evidence of its formation and relevance in humans. The identity of the isolated derivative was confirmed by comparing it with a synthetically prepared authentic sample using mass spectrometry and combined gas chromatography-mass spectrometry.[1]

The Metabolic Activation Pathway: From Prodrug to Cytotoxic Agent

Aldophosphamide is not a standalone therapeutic agent but a critical intermediary in a cascade of reactions that transform the cyclophosphamide prodrug into its ultimate DNA-alkylating form. This metabolic pathway is a delicate balance between activation and detoxification processes.

The activation of cyclophosphamide is initiated by cytochrome P450 enzymes in the liver, with CYP2B6, CYP2C19, and CYP3A4 playing significant roles.[2] This enzymatic oxidation generates 4-hydroxycyclophosphamide (B600793) (4-OH-CP), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[2][3] This equilibrium is crucial, as it is the aldophosphamide form that proceeds down the pathway to generate the active cytotoxic species.

Aldophosphamide has two primary metabolic fates:

-

Activation: It undergoes spontaneous, non-enzymatic β-elimination to yield two products:

-

Phosphoramide (B1221513) mustard: The primary DNA alkylating agent responsible for the anticancer activity of cyclophosphamide.

-

Acrolein: A toxic byproduct that contributes to side effects such as hemorrhagic cystitis.

-

-

Detoxification: Aldophosphamide can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[2]

The following diagram illustrates the metabolic activation pathway of cyclophosphamide.

Synthesis of Aldophosphamide and its Stable Tautomer

The inherent instability of aldophosphamide makes its direct chemical synthesis challenging. Early attempts to synthesize aldophosphamide using standard aldehyde-forming reactions resulted in only trace amounts of the desired product.[4] A more successful strategy has been the synthesis of a stabilized derivative, aldophosphamide semicarbazone, which could be fully characterized.[4]

Due to the challenges of working with aldophosphamide directly, research has largely focused on the synthesis of its more stable cyclic tautomer, 4-hydroxycyclophosphamide (4-OH-CP). In aqueous solutions, 4-OH-CP exists in equilibrium with aldophosphamide, providing a practical means of generating and studying the latter.[5][6]

Chemical Synthesis of 4-Hydroxycyclophosphamide

Several chemical methods have been explored for the synthesis of 4-OH-CP, though they often suffer from low yields and the formation of byproducts.

-

Fenton Oxidation: This method involves the oxidation of cyclophosphamide using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). However, this approach is not very selective and can lead to a mixture of oxidation products, including the desired 4-hydroxycyclophosphamide and the over-oxidized 4-ketocyclophosphamide.

-

Ozonolysis: Another approach involves the ozonolysis of O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate.[7] This method can yield 4-hydroxycyclophosphamide, but careful control of reaction conditions is necessary to avoid unwanted side reactions.

Enzymatic Synthesis of 4-Hydroxycyclophosphamide

A more recent and efficient method for the synthesis of 4-OH-CP utilizes a biocatalytic approach. A study by Steinbrecht et al. (2020) demonstrated the use of an unspecific peroxygenase (UPO) from the fungus Marasmius rotula to hydroxylate cyclophosphamide selectively at the C4 position.[3][8] This enzymatic method offers higher yields and purity compared to traditional chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of 4-Hydroxycyclophosphamide [3]

This protocol is adapted from Steinbrecht et al., 2020.

Materials:

-

Cyclophosphamide (CPA)

-

Unspecific peroxygenase from Marasmius rotula (MroUPO)

-

Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

-

Hydrogen peroxide (H₂O₂)

-

Syringe pump

-

Stirring plate

-

Reaction vessel

Procedure:

-

Reaction Setup: In a 5 mL reaction vessel, dissolve 13 mg of cyclophosphamide (0.05 mmol) in the sodium acetate buffer.

-

Enzyme Addition: Add 1 µM of MroUPO to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding hydrogen peroxide as the cosubstrate using a syringe pump at a rate of 5 mM h⁻¹.

-

Incubation: Maintain the reaction at 25 °C with continuous stirring at 100 rpm.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD).

-

Purification: The product, 4-hydroxycyclophosphamide, can be purified from the reaction mixture using standard chromatographic techniques.

The following diagram illustrates the workflow for the enzymatic synthesis of 4-hydroxycyclophosphamide.

Quantitative Data and Characterization

The synthesis and analysis of aldophosphamide and its tautomer have yielded valuable quantitative data that is crucial for understanding their properties and behavior.

Synthesis Yield and Purity

| Synthesis Method | Product | Yield | Purity | Reference |

| Enzymatic (MroUPO) | 4-Hydroxycyclophosphamide | 32% | >97.6% | [3][8] |

| Chemical (Fenton Oxidation) | 4-Hydroperoxycyclophosphamide | 3-4% | Not specified | (van der Steen et al., 1973) as cited in[3] |

| Chemical (Ozonolysis) | 4-Hydroxycyclophosphamide | Not specified | Not specified | [7] |

Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying the equilibrium between 4-hydroxycyclophosphamide and aldophosphamide in aqueous solutions.

| Compound | Relative Proportion at Equilibrium (pH 7.0, 25°C) | Reference |

| cis-4-Hydroxycyclophosphamide | 4 | [5] |

| trans-4-Hydroxycyclophosphamide | 2 | [5] |

| Aldophosphamide | 0.3 | [5] |

| Aldophosphamide Hydrate (B1144303) | 1 | [5] |

These studies reveal that the cyclic 4-hydroxycyclophosphamide isomers are the predominant species at physiological pH.

Spectroscopic Data

The characterization of aldophosphamide and 4-hydroxycyclophosphamide relies heavily on spectroscopic techniques.

-

Mass Spectrometry (MS): Used for the initial identification of aldophosphamide as a metabolite and for confirming the structure of synthetic derivatives.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Essential for studying the tautomeric equilibrium between 4-hydroxycyclophosphamide and aldophosphamide in solution and for characterizing their structures.[5][6]

Conclusion and Future Directions

The discovery of aldophosphamide was a landmark in understanding the pharmacology of cyclophosphamide. While its inherent instability has posed significant challenges to its direct study and synthesis, the focus on its more stable precursor, 4-hydroxycyclophosphamide, has provided a wealth of information. The development of efficient enzymatic synthesis methods for 4-hydroxycyclophosphamide opens new avenues for producing this key metabolite in high purity and yield, facilitating further research into its biological activity and the development of novel analogs with improved therapeutic profiles. Future research may focus on developing more efficient and scalable chemical synthesis routes for 4-hydroxycyclophosphamide and on further elucidating the factors that govern the tautomeric equilibrium and the subsequent release of the active phosphoramide mustard in target cells. A deeper understanding of these processes will be invaluable for the design of next-generation oxazaphosphorine-based anticancer agents.

References

- 1. Identification of aldophosphamide as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldophosphamide: synthesis, characterization, and comparison with "Hohorst's aldophosphamide" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. A comprehensive kinetic analysis of the interconversion of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and the concomitant partitioning of aldophosphamide between irreversible fragmentation and reversible conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of reactive metabolite-analogues of cyclophosphamide for comparisons of NMR kinetic parameters and anticancer screening data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldophosphamide chemical structure and properties

An In-Depth Technical Guide to Aldophosphamide

Introduction

Aldophosphamide is a pivotal, pharmacologically active metabolite of the widely used antineoplastic and immunosuppressive prodrug, cyclophosphamide (B585).[1][2][3] As a member of the nitrogen mustard class of compounds, aldophosphamide itself is not the terminal effector molecule but serves as the critical intermediate in the bioactivation pathway. It is the direct precursor to phosphoramide (B1221513) mustard, the ultimate DNA alkylating agent responsible for the therapeutic effects of cyclophosphamide, and acrolein, a toxic byproduct associated with adverse effects.[1][4][5] Understanding the chemical structure, properties, and complex metabolic fate of aldophosphamide is essential for optimizing cyclophosphamide therapy, developing novel analogs, and mitigating treatment-related toxicities.

This guide provides a comprehensive technical overview of aldophosphamide, including its chemical and pharmacological properties, its central role in the metabolic activation of cyclophosphamide, and detailed experimental protocols for its analysis and functional assessment.

Chemical Structure and Physicochemical Properties

Aldophosphamide is the open-chain aldehyde tautomer of 4-hydroxycyclophosphamide (B600793), the initial product of cyclophosphamide's hepatic metabolism.[4][6] This tautomeric equilibrium is fundamental to its biological activity and also contributes to its inherent instability, which has made direct synthesis and isolation challenging.[7][8] Historically, its existence and structure were confirmed through the characterization of stabilized derivatives, such as its cyanohydrin or semicarbazone forms.[9][10]

The key structural features include a phosphorodiamidate core, two 2-chloroethyl "mustard" groups, and a propanal moiety.[11][12]

Table 1: Physicochemical Properties of Aldophosphamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | [11] |

| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [11][13] |

| Molecular Weight | 277.08 g/mol | [11] |

| Monoisotopic Mass | 276.0197347 Da | [11][12] |

| Canonical SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=O | [11][12][13] |

| InChI Key | QMGUSPDJTPDFSF-UHFFFAOYSA-N | [11][13] |

| CAS Number | 35144-64-0 | [11][13] |

| Predicted XLogP | -0.5 | [11] |

| Predicted CCS ([M+H]⁺) | 157.5 Ų |[12] |

Metabolic Activation and Pharmacological Role

The therapeutic action of cyclophosphamide is entirely dependent on its metabolic conversion to active alkylating agents, a pathway in which aldophosphamide is the central intermediate.[14]

Metabolic Pathway

The activation begins in the liver, where cytochrome P450 enzymes (primarily CYP2B6, CYP2C19, and CYP3A4) hydroxylate the parent cyclophosphamide to form 4-hydroxycyclophosphamide.[5][15][16] This metabolite exists in a rapid equilibrium with its acyclic tautomer, aldophosphamide.[4][6] This equilibrium mixture can diffuse out of hepatocytes and circulate throughout the body to reach target tissues.[5][8]

Once inside a cell, aldophosphamide faces two primary fates:

-

Detoxification: It can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to form the inactive and non-toxic metabolite carboxyphosphamide.[5][17][18]

-

Activation: It undergoes spontaneous, non-enzymatic β-elimination to yield two products: phosphoramide mustard and acrolein.[1][4][5][19]

This metabolic cascade is visualized in the diagram below.

Mechanism of Action

The cytotoxicity of cyclophosphamide is mediated by phosphoramide mustard.[1] This bifunctional alkylating agent forms covalent bonds with DNA, primarily at the N-7 position of guanine (B1146940) bases.[1][4] This leads to the formation of DNA mono-adducts and, crucially, inter- and intra-strand cross-links.[4][14] These cross-links physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][4]

The differential expression of ALDH enzymes is a key determinant of cyclophosphamide's therapeutic window.[16] Many tumor cells have low levels of ALDH, leading to an accumulation of aldophosphamide and subsequent generation of cytotoxic phosphoramide mustard.[16][18] In contrast, vital tissues like hematopoietic stem cells often express high levels of ALDH, allowing them to efficiently detoxify aldophosphamide to carboxyphosphamide, thus sparing them from toxicity.[16][20] The toxic byproduct acrolein is highly reactive and is responsible for side effects such as hemorrhagic cystitis.[1]

Pharmacokinetic Properties

Aldophosphamide is an unstable and transient metabolite, making its independent pharmacokinetic analysis difficult.[21][22] It is typically measured collectively with its tautomer, 4-hydroxycyclophosphamide.[23][24][25] The half-life of the 4-hydroxycyclophosphamide/aldophosphamide equilibrium in protein-free serum ultrafiltrate at 37°C is over 20 hours, but in whole serum, aldophosphamide is enzymatically decomposed within minutes.[21] The pharmacokinetics of this active metabolite pool are considered formation-limited, meaning its rate of appearance and disappearance is primarily dictated by the metabolism of the parent drug, cyclophosphamide.[24]

Table 2: Pharmacokinetic Parameters

| Parameter | Observation | Source |

|---|---|---|

| Half-life | Unstable; exists transiently in vivo. In whole serum, decomposed within minutes. | [21][22] |

| Systemic Analysis | Measured collectively with 4-hydroxycyclophosphamide (4-HO-CP/AP). | [23][24] |

| Kinetics | Formation-rate limited by cyclophosphamide metabolism. | [24] |

| Mean Clearance (Clmet/Fmet) of 4-HO-CP/AP | ~2982 ml/min |[24] |

Experimental Protocols

Given aldophosphamide's instability, specialized methods are required for its study.

Protocol: Quantification of 4-Hydroxycyclophosphamide/Aldophosphamide in Whole Blood

This method is based on gas chromatography-electron-impact mass spectrometry (GC-EIMS) and relies on the immediate derivatization of the unstable metabolites into a stable form upon sample collection.[23][24]

Methodology:

-

Preparation of Collection Tubes: Prior to blood draw, prepare collection tubes containing a solution of the derivatizing reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl (PBOX reagent), and a deuterated internal standard ([2H4]PBOX).[23] These prepared tubes are stable for up to 3 months at room temperature.[23]

-

Sample Collection: Draw a whole blood sample directly into the prepared tube. The PBOX reagent reacts rapidly with the aldehyde group of aldophosphamide to form a stable oxime derivative.[23] This derivative is stable in the matrix for up to 8 days at room temperature.[23]

-

Sample Preparation:

-

Perform a protein precipitation step.

-

Extract the stable PBOX derivative and the internal standard from the supernatant using an appropriate organic solvent.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of solvent suitable for GC-MS injection.

-

-

GC-EIMS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Use a suitable capillary column to separate the analyte from other matrix components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the PBOX derivative and the internal standard.

-

-

Quantification:

-

Construct a standard curve by analyzing samples with known concentrations of 4-HO-CP/AP.

-

Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The method is sensitive over a range of 0.085 µM to 34 µM.[23]

-

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[19][26] This protocol can be used to evaluate the cytotoxic effects of cyclophosphamide metabolites on cancer cell lines.[19][27]

Methodology:

-

Cell Seeding: Seed target cells (e.g., H9c2, L1210 leukemia cells) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 200 µL of culture medium.[19][27]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.[19]

-

Drug Treatment:

-

Prepare serial dilutions of the test compounds (e.g., 4-hydroxycyclophosphamide, acrolein) in culture medium.[19][27]

-

Remove the old medium from the wells and replace it with medium containing the various concentrations of the test compounds.

-

Include appropriate controls: negative control (fresh medium only) and solvent control (if the drug is dissolved in a solvent like DMSO).[19]

-

-

Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

-

MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[19] During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[26]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as DMSO or an isopropanol/HCl mixture, to each well to dissolve the formazan crystals.[19][26] Shake the plate gently for 15 minutes to ensure complete dissolution.[19]

-

Absorbance Reading: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.[19]

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

Conclusion

Aldophosphamide, despite its transient nature, is the linchpin in the bioactivation of cyclophosphamide. Its unique position as the tautomer of 4-hydroxycyclophosphamide and the direct precursor to both the primary therapeutic agent (phosphoramide mustard) and a key toxic metabolite (acrolein) makes it a molecule of immense interest in pharmacology and drug development. A thorough understanding of its chemical properties, the enzymatic pathways that govern its formation and detoxification, and the specialized analytical methods required for its study are crucial for advancing cancer chemotherapy and immunomodulatory treatments. Future research into analogs that can modulate the stability and release kinetics of aldophosphamide holds promise for developing next-generation oxazaphosphorine drugs with improved efficacy and safety profiles.

References

- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics - ProQuest [proquest.com]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]

- 7. Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Aldophosphamide: synthesis, characterization, and comparison with "Hohorst's aldophosphamide" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of aldophosphamide as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldophosphamide | C7H15Cl2N2O3P | CID 107744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - Aldophosphamide (C7H15Cl2N2O3P) [pubchemlite.lcsb.uni.lu]

- 13. aldophosphamide - Wikidata [wikidata.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Enzyme Catalyzed Decomposition of 4-Hydroxycyclophosphamide [benthamopenarchives.com]

- 22. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitation of 4-hydroxycyclophosphamide/aldophosphamide in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nonlinear pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cyclophosphamide and 4-Hydroxycyclophosphamide/aldophosphamide kinetics in patients receiving high-dose cyclophosphamide chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Role of metabolites of cyclophosphamide in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Cytotoxic Cascade: An In-depth Guide to Aldophosphamide's DNA Alkylation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of aldophosphamide, a key intermediate metabolite of the widely used anticancer agent cyclophosphamide (B585). We will delve into its generation, intracellular transport, conversion to the ultimate DNA alkylating agent, and the subsequent cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved.

Bioactivation Cascade: From a Prodrug to a Potent Alkylator

Cyclophosphamide (CPA) is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic activation, primarily in the liver.[1][2] This multi-step process is crucial for its therapeutic efficacy and is also a key determinant of its toxicity profile.

The bioactivation pathway begins with the hydroxylation of cyclophosphamide at the C-4 position by hepatic cytochrome P450 (CYP) enzymes, predominantly CYP2B6 and CYP2C19, with minor contributions from CYP3A4.[3][4] This reaction yields 4-hydroxycyclophosphamide, which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide .[3][5] This equilibrium is a critical juncture, as 4-hydroxycyclophosphamide/aldophosphamide can readily diffuse from hepatocytes into the systemic circulation and subsequently enter target cells.[3][6]

References

- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Activation of Cyclophosphamide to Aldophosphamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical metabolic activation pathway of the prodrug cyclophosphamide (B585) (CP). A comprehensive understanding of this process is essential for optimizing its therapeutic efficacy and mitigating its associated toxicities.

Introduction: The Role of Metabolic Activation

Cyclophosphamide is a cornerstone chemotherapeutic and immunosuppressive agent.[1] However, it is administered in an inactive form and requires enzymatic conversion in the liver to exert its cytotoxic effects.[2] The pivotal first step in its bioactivation is the hydroxylation of the parent compound to 4-hydroxycyclophosphamide (B600793) (4-OH-CP), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (APA).[3][4] This equilibrium mixture is the primary circulating active form of the drug, capable of diffusing into target cells to elicit its therapeutic action.[3][5]

The subsequent intracellular decomposition of aldophosphamide yields the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard (PAM), and a toxic byproduct, acrolein.[6][7] While phosphoramide mustard is responsible for the desired antineoplastic activity, acrolein is implicated in adverse effects such as hemorrhagic cystitis.[2][6] Therefore, a detailed understanding of the enzymatic control and kinetics of the initial activation to aldophosphamide is paramount for drug development and clinical application.

The Metabolic Activation Pathway: From Prodrug to Active Metabolite

The conversion of cyclophosphamide to aldophosphamide is a multi-step process involving enzymatic hydroxylation and subsequent tautomerization.

Enzymatic Hydroxylation by Cytochrome P450

The activation of cyclophosphamide is primarily catalyzed by the hepatic cytochrome P450 (CYP) mixed-function oxidase system.[6][8] Several CYP isozymes have been identified as contributors to this reaction, with varying degrees of involvement.

-

Primary Contributing Isozymes : CYP2B6 is a key enzyme in the metabolic activation of cyclophosphamide.[2][4] Other significant contributors include CYP2C19 and CYP3A4.[3][9]

-

Minor Contributing Isozymes : CYP2A6, CYP2C8, and CYP2C9 have also been shown to play a more minor role in the 4-hydroxylation of cyclophosphamide.[3]

It is important to note that a competing, minor oxidative pathway (~10%) leading to N-dechloroethylation is primarily catalyzed by CYP3A4, with a smaller contribution from CYP2B6.[3] This pathway generates the neurotoxic metabolite chloroacetaldehyde.[3]

Tautomeric Equilibrium: 4-Hydroxycyclophosphamide and Aldophosphamide

The product of the initial CYP-mediated oxidation, 4-hydroxycyclophosphamide, is a cyclic hemiaminal that rapidly interconverts with its linear, open-ring tautomer, aldophosphamide.[3][10] This equilibrium is crucial as it is the mixture of these two metabolites that circulates in the bloodstream and enters cells.[3] The conversion of 4-hydroxycyclophosphamide to aldophosphamide is considered the rate-limiting step in the generation of phosphoramide mustard and acrolein.[11]

The intracellular fate of aldophosphamide is a critical determinant of both the therapeutic efficacy and toxicity of cyclophosphamide. Aldophosphamide can undergo two primary transformations:

-

Detoxification : Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to the inactive and non-toxic metabolite carboxyphosphamide.[3][12] Cells with high levels of ALDH are thus more resistant to the cytotoxic effects of cyclophosphamide.[4]

-

Spontaneous Decomposition (β-elimination) : Aldophosphamide can undergo a non-enzymatic β-elimination reaction to yield the therapeutically active phosphoramide mustard and the toxic metabolite acrolein.[3][5]

The balance between these activation and detoxification pathways can be influenced by genetic polymorphisms in the involved enzymes, leading to inter-individual variability in drug response and toxicity.[3]

Visualizing the Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation of cyclophosphamide.

Quantitative Data on Cyclophosphamide Metabolism

The following table summarizes key quantitative parameters related to the metabolic activation of cyclophosphamide. Note: Specific kinetic values can vary significantly between studies, experimental systems (e.g., recombinant enzymes vs. human liver microsomes), and due to genetic polymorphisms.

| Parameter | Enzyme/Condition | Value | Reference |

| Enzyme Contribution | |||

| 4-hydroxylation | CYP2B6, CYP2C9, CYP3A4 | Major contributors | [3] |

| 4-hydroxylation | CYP2A6, CYP2C8, CYP2C19 | Minor contributors | [3] |

| N-dechloroethylation | CYP3A4 | Primary contributor | [3] |

| N-dechloroethylation | CYP2B6 | Minor contributor | [3] |

| Reaction Kinetics | |||

| Aldophosphamide Decomposition | Human Serum | Michaelis Constant (Km): 10⁻³ M | [12] |

| 4-OH-CP to PAM + Acrolein | 0.5 M phosphate (B84403) buffer, pH 8, 37°C | k = 0.126 min⁻¹ | [11] |

| 4-OH-CP/Aldophosphamide Stability | Protein-free rat serum ultrafiltrate, pH 7.4, 37°C | Half-life > 20 hours | [12] |

| Pharmacokinetics | |||

| Bioavailability (LD50) | Mice, constant infusion | ~89 µmol/ml⁻¹/minute | [13] |

| Bioavailability (LD50) | Mice, single bolus injection | ~79 µmol/ml⁻¹/minute | [13] |

| Protein Binding | Activated CP (as protein-S-CP) | ~17% of initial CP dose in mice | [14] |

Experimental Protocols for Studying Cyclophosphamide Metabolism

The study of cyclophosphamide metabolism often involves in vitro assays using subcellular fractions or recombinant enzymes, followed by analytical quantification of metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the formation of 4-hydroxycyclophosphamide from cyclophosphamide.

Objective: To determine the kinetics of cyclophosphamide 4-hydroxylation by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Cyclophosphamide (substrate)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for quenching and extraction)

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath at 37°C

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation: Thaw HLMs on ice. Prepare a stock solution of cyclophosphamide in a suitable solvent (e.g., methanol (B129727) or water). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and cyclophosphamide solution. Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Add an internal standard. Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the formation of 4-hydroxycyclophosphamide.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vitro cyclophosphamide metabolism experiment.

Conclusion

The metabolic activation of cyclophosphamide to 4-hydroxycyclophosphamide and its tautomer aldophosphamide is a complex, multi-enzyme process that is fundamental to its therapeutic action. The kinetics and balance of this pathway, governed primarily by CYP450 and ALDH enzymes, are critical determinants of both efficacy and toxicity. A thorough understanding of these mechanisms, supported by robust experimental protocols and quantitative analysis, is essential for the continued development and optimization of cyclophosphamide therapy and the design of novel oxazaphosphorine agents.

References

- 1. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme Catalyzed Decomposition of 4-Hydroxycyclophosphamide [benthamopenarchives.com]

- 13. Pharmacokinetics of "activated" cyclophosphamide and therapeutic efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The enzymatic basis of cyclophosphamide specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytochrome P450 Enzymes in the Bioactivation of Cyclophosphamide to Aldophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophosphamide (B585), a cornerstone of many chemotherapy regimens, is a prodrug that requires metabolic activation to exert its cytotoxic effects. This technical guide provides an in-depth exploration of the critical role played by the cytochrome P450 (CYP) superfamily of enzymes in the initial and rate-limiting step of cyclophosphamide bioactivation: the formation of 4-hydroxycyclophosphamide (B600793), which exists in a dynamic equilibrium with its tautomer, aldophosphamide. A thorough understanding of this enzymatic conversion is paramount for optimizing therapeutic efficacy, minimizing toxicity, and developing novel drug delivery strategies. This document details the specific CYP isozymes involved, presents their kinetic parameters, outlines experimental protocols for their characterization, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Cyclophosphamide is an alkylating agent widely used in the treatment of various cancers and autoimmune diseases. Its therapeutic activity is contingent upon its biotransformation in the liver into active metabolites. The primary and essential step in this activation cascade is the 4-hydroxylation of the parent compound, a reaction exclusively catalyzed by cytochrome P450 enzymes. The resulting 4-hydroxycyclophosphamide spontaneously isomerizes to aldophosphamide, a key intermediate that can diffuse into cells and subsequently decompose into the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein.[1][2]

The inter-individual variability in clinical response and toxicity to cyclophosphamide is, in large part, attributable to polymorphisms and differential expression of the CYP enzymes responsible for its activation. Therefore, a detailed comprehension of the specific CYP isozymes involved and their enzymatic kinetics is crucial for personalized medicine approaches and the rational design of drug co-administration regimens.

Cytochrome P450 Isozymes in Aldophosphamide Formation

The metabolic activation of cyclophosphamide to 4-hydroxycyclophosphamide is a multi-enzyme process, with several CYP isozymes contributing to varying extents. The primary catalysts are members of the CYP2B, CYP2C, and CYP3A subfamilies.

-

CYP2B6 : This isozyme is considered a major contributor to cyclophosphamide 4-hydroxylation.[2] Genetic polymorphisms in the CYP2B6 gene have been shown to significantly impact the pharmacokinetics and clinical outcomes of cyclophosphamide treatment.

-

CYP2C9 : This enzyme is also a key player in the bioactivation of cyclophosphamide.[2]

-

CYP3A4 : While being a major enzyme in overall drug metabolism, CYP3A4's role in the therapeutic activation of cyclophosphamide is complex. It contributes to the 4-hydroxylation pathway but is also the primary enzyme responsible for the N-dechloroethylation of cyclophosphamide, a detoxification pathway that leads to the formation of the neurotoxic metabolite chloroacetaldehyde.[1][2]

-

Minor Contributing Isozymes : Other CYP isozymes, including CYP2A6, CYP2C8, and CYP2C19, have been reported to have a minor role in the 4-hydroxylation of cyclophosphamide.[2]

Quantitative Analysis of Enzyme Kinetics

The efficiency of each CYP isozyme in metabolizing cyclophosphamide can be described by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the enzyme's catalytic efficiency.

The following table summarizes the available quantitative data for the key human CYP enzymes involved in the 4-hydroxylation of cyclophosphamide. It is important to note that kinetic parameters can vary depending on the experimental system used (e.g., human liver microsomes, recombinant enzymes).

| Enzyme System | CYP Isozyme | Km (mM) | Vmax (nmol/min/nmol CYP) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/nmol CYP) | Reference(s) |

| Recombinant Human CYP | CYP2B6 | 1.4 | 338 | - | 241 | [3] |

| Human Liver Microsomes | Overall | 0.095 ± 0.072 (low Km component) | - | 0.138 ± 0.070 | - | [1] |

| 5.09 ± 4.30 (high Km component) | - | 1.55 ± 0.50 | - | [1] | ||

| Recombinant Human CYP | CYP2C9 | Low Km (qualitative) | - | - | - | [4] |

| Recombinant Human CYP | CYP3A4 | High Km (qualitative) | - | - | - | [4] |

Experimental Protocols

In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes

This protocol describes a typical experiment to determine the kinetics of cyclophosphamide 4-hydroxylation in a pool of human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Cyclophosphamide

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add a stock solution of cyclophosphamide at various concentrations to the pre-incubated mixtures. The final volume of the incubation is typically 200-500 µL.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing an appropriate internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis of 4-hydroxycyclophosphamide/aldophosphamide concentration using a validated analytical method such as HPLC or LC-MS/MS.

Quantification of 4-Hydroxycyclophosphamide/Aldophosphamide by HPLC

This protocol provides a general outline for the quantification of 4-hydroxycyclophosphamide using High-Performance Liquid Chromatography (HPLC). Due to the instability of 4-hydroxycyclophosphamide and its equilibrium with aldophosphamide, derivatization is often employed to form a stable product for analysis.

Materials:

-

HPLC system with a UV or mass spectrometric detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of acetonitrile and a buffer such as phosphate buffer or formic acid in water)

-

Derivatizing agent (e.g., semicarbazide (B1199961) hydrochloride to form a stable semicarbazone derivative of aldophosphamide)

-

4-hydroxycyclophosphamide standard

-

Internal standard

Procedure:

-

Derivatization: To the supernatant from the in vitro metabolism assay, add the derivatizing agent and allow the reaction to proceed under controlled conditions (e.g., specific time and temperature) to ensure complete derivatization.

-

Sample Injection: Inject a specific volume of the derivatized sample onto the HPLC column.

-

Chromatographic Separation: Elute the analytes from the column using a suitable mobile phase gradient. The flow rate and gradient profile should be optimized to achieve good separation of the analyte of interest from other components in the sample matrix.

-

Detection: Monitor the eluent using a UV detector at an appropriate wavelength or a mass spectrometer for more selective and sensitive detection.

-

Quantification: Create a calibration curve using known concentrations of the derivatized 4-hydroxycyclophosphamide standard. Quantify the amount of 4-hydroxycyclophosphamide in the samples by comparing their peak areas to the calibration curve, after normalization with the internal standard.

Quantification of Aldophosphamide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the direct measurement of aldophosphamide, often after derivatization to a stable form.

Materials:

-

LC-MS/MS system (including a triple quadrupole mass spectrometer)

-

Reversed-phase UPLC/HPLC column

-

Mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile with an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate)

-

Derivatizing agent (e.g., semicarbazide hydrochloride)

-

Aldophosphamide standard

-

Isotopically labeled internal standard (e.g., deuterated aldophosphamide derivative)

Procedure:

-

Sample Preparation and Derivatization: Similar to the HPLC method, derivatize the samples to form a stable derivative of aldophosphamide. Protein precipitation is a common sample preparation technique.

-

Chromatographic Separation: Inject the sample onto the LC column and separate the components using an optimized gradient elution.

-

Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for the derivatized aldophosphamide and the internal standard. This provides high selectivity and reduces background noise.

-

Quantification: Generate a calibration curve by analyzing a series of standards with known concentrations. The concentration of aldophosphamide in the samples is determined by the ratio of the peak area of the analyte to that of the internal standard, interpolated from the calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Activation Pathway of Cyclophosphamide

The following diagram illustrates the key steps in the metabolic activation of cyclophosphamide, highlighting the role of cytochrome P450 enzymes.

Caption: Metabolic activation pathway of cyclophosphamide.

Experimental Workflow for Determining Individual CYP Contribution

This diagram outlines a common experimental workflow to identify the specific CYP isozymes responsible for cyclophosphamide metabolism.

Caption: Experimental workflow for identifying contributing CYP isozymes.

Conclusion

The conversion of cyclophosphamide to aldophosphamide, mediated by a consortium of cytochrome P450 enzymes, is a critical determinant of its therapeutic efficacy and toxicity profile. CYP2B6, CYP2C9, and CYP3A4 are the principal isozymes involved in this bioactivation step. A comprehensive understanding of their individual contributions and kinetic parameters is essential for the advancement of personalized medicine in cyclophosphamide therapy. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to investigate the nuances of cyclophosphamide metabolism, ultimately paving the way for safer and more effective cancer treatments. The provided data and visualizations serve as a valuable resource for further research and development in this field.

References

- 1. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Decomposition of Aldophosphamide to Phosphoramide Mustard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spontaneous decomposition of aldophosphamide, a critical intermediate in the metabolic activation of the widely used anticancer agent cyclophosphamide (B585). The conversion of aldophosphamide to the ultimate alkylating agent, phosphoramide (B1221513) mustard, is a pivotal step in the therapeutic action of cyclophosphamide. This document details the underlying chemical mechanisms, kinetic parameters influencing the decomposition rate, and the subsequent cellular consequences, including the induction of DNA damage and the corresponding repair pathways. Furthermore, comprehensive experimental protocols for the quantification of key metabolites and the assessment of cytotoxicity are provided, alongside visual representations of the core biochemical and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

Cyclophosphamide is a cornerstone of many chemotherapy regimens, exhibiting a broad spectrum of activity against various malignancies. It is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. A key step in this bioactivation cascade is the formation of aldophosphamide, which exists in equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide. Aldophosphamide then undergoes a spontaneous, non-enzymatic decomposition to yield two crucial products: phosphoramide mustard and acrolein.[1][2] Phosphoramide mustard is the primary effector molecule responsible for the therapeutic, DNA-alkylating activity of cyclophosphamide.[3] Conversely, acrolein is a highly reactive and toxic aldehyde implicated in many of the adverse side effects associated with cyclophosphamide therapy, such as hemorrhagic cystitis.

Understanding the kinetics and mechanism of aldophosphamide decomposition is paramount for optimizing cyclophosphamide-based therapies, designing novel analogs with improved therapeutic indices, and developing strategies to mitigate toxicity. This guide aims to provide a comprehensive technical overview of this critical chemical transformation.

The Chemistry of Aldophosphamide Decomposition

The spontaneous decomposition of aldophosphamide to phosphoramide mustard and acrolein is a β-elimination reaction. This reaction is influenced by several factors, most notably pH. The stability of aldophosphamide is pH-dependent, with the decomposition rate increasing at higher pH values.[4]

The overall transformation can be visualized as follows:

References

Aldophosphamide: The Crossroads of Cyclophosphamide's Therapeutic Action and Toxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclophosphamide (B585), a cornerstone of chemotherapy and immunosuppressive regimens, owes its therapeutic efficacy to a complex bioactivation process culminating in the formation of DNA-alkylating agents. Central to this metabolic cascade is aldophosphamide, a transient and highly reactive intermediate. This whitepaper provides a comprehensive technical overview of the pivotal role of aldophosphamide in the metabolism of cyclophosphamide. It delves into the enzymatic pathways governing its formation and detoxification, the resulting cytotoxic and toxic metabolites, and the intricate signaling pathways triggered by its downstream products. Detailed experimental protocols for key assays and consolidated quantitative data on the pharmacokinetics of cyclophosphamide and its metabolites are presented to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. This guide aims to foster a deeper understanding of cyclophosphamide's mechanism of action, paving the way for optimized therapeutic strategies and the development of novel, more targeted analogs.

Introduction

Cyclophosphamide (CPA) is a prodrug, meaning it is pharmacologically inert until it undergoes metabolic activation.[1] This activation process, primarily occurring in the liver, is a double-edged sword, leading to the generation of both the therapeutically active agent and toxic byproducts.[2][3] At the heart of this metabolic bifurcation lies aldophosphamide, an open-ring tautomer of 4-hydroxycyclophosphamide (B600793).[4] The fate of aldophosphamide dictates the balance between the desired anticancer effects and the adverse side effects of cyclophosphamide therapy. A thorough understanding of the factors influencing aldophosphamide's formation, transport, and subsequent breakdown is therefore critical for optimizing treatment outcomes and mitigating toxicity.

The Metabolic Pathway of Cyclophosphamide: A Central Role for Aldophosphamide

The metabolic journey of cyclophosphamide from an inert prodrug to its active and inactive forms is a multi-step process involving several key enzymes and spontaneous chemical reactions.

Activation to 4-Hydroxycyclophosphamide

The initial and rate-limiting step in cyclophosphamide bioactivation is the hydroxylation at the C-4 position of the oxazaphosphorine ring, catalyzed by hepatic cytochrome P450 (CYP) mixed-function oxidases.[5][6] The primary isozymes involved in this process are CYP2B6, CYP2C19, and to a lesser extent, CYP3A4.[4][7] This reaction yields 4-hydroxycyclophosphamide (4-OH-CPA).

The Aldophosphamide Equilibrium

4-hydroxycyclophosphamide exists in a dynamic equilibrium with its acyclic tautomer, aldophosphamide.[1][4] This tautomerization is a spontaneous and reversible process. Both 4-OH-CPA and aldophosphamide can diffuse from the liver into the systemic circulation and subsequently enter target cells.[8]

The Bifurcation Point: Aldophosphamide's Fate

Once inside the cell, aldophosphamide stands at a critical metabolic crossroads, leading to either the generation of cytotoxic agents or detoxification.

Through a process of spontaneous, non-enzymatic β-elimination, aldophosphamide breaks down into two key molecules:[1][8]

-

Phosphoramide (B1221513) Mustard (PM): This is the primary DNA alkylating agent responsible for the antineoplastic effects of cyclophosphamide.[5][9] As a bifunctional alkylating agent, it forms covalent bonds with the N7 position of guanine (B1146940) bases in DNA, leading to the formation of monoadducts and interstrand cross-links.[1][5] These DNA lesions inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][9]

-

Acrolein: This is a highly reactive and toxic aldehyde.[2][5] Acrolein is not considered to have significant antitumor activity but is the primary culprit behind the urotoxic side effects of cyclophosphamide, most notably hemorrhagic cystitis.[5][10] It can also contribute to oxidative stress and damage to other tissues.[11][12]

The primary route of aldophosphamide detoxification is its oxidation to the inactive and non-toxic metabolite, carboxyphosphamide (B29615).[4][8] This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, with ALDH1A1 being the most significant isoform.[1][8] Tissues with high levels of ALDH, such as bone marrow stem cells, liver cells, and the intestinal epithelium, are relatively protected from the toxic effects of cyclophosphamide.[4] Conversely, many cancer cells exhibit low levels of ALDH, contributing to the selective cytotoxicity of the drug.[4]

Signaling Pathways and Cellular Response

The DNA damage inflicted by phosphoramide mustard triggers a cascade of cellular signaling events, ultimately leading to programmed cell death (apoptosis).

DNA Damage Response and Apoptosis

The formation of DNA adducts by phosphoramide mustard activates DNA damage response (DDR) pathways.[9] This can lead to the activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest to allow for DNA repair.[6] If the damage is too extensive to be repaired, p53 can initiate the intrinsic apoptotic pathway.[6] This pathway involves the activation of caspase-9 and subsequently effector caspases like caspase-3, leading to the execution of apoptosis.[13] Studies have also implicated the Fas-mediated extrinsic apoptotic pathway in cyclophosphamide-induced cell death.[14] Furthermore, cyclophosphamide treatment can induce oxidative stress and depletion of intracellular glutathione, which can also contribute to the initiation of the mitochondrial apoptotic pathway.[15]

Quantitative Data

The following tables summarize key pharmacokinetic parameters for cyclophosphamide and its major metabolites. These values can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes and other physiological factors.[8]

Table 1: Pharmacokinetic Parameters of Cyclophosphamide

| Parameter | Value | Reference |

| Half-life (t½) | 4 - 8 hours | [16] |

| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg | [16] |

| Clearance (CL) | 40 - 80 mL/min/m² | [5][17] |

| Protein Binding | ~12-24% | [16] |

Table 2: Pharmacokinetic Parameters of Key Cyclophosphamide Metabolites

| Metabolite | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Area Under the Curve (AUC) | Reference |

| 4-Hydroxycyclophosphamide | Varies with dose | 2 - 4 hours | Dose-dependent | [16] |

| Phosphoramide Mustard | Varies with dose | 2 - 4 hours | Dose-dependent | [18] |

| Carboxyphosphamide | Varies with dose | 4 - 6 hours | Dose-dependent | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and effects of cyclophosphamide.

In Vitro Cyclophosphamide Metabolism Assay Using Liver Microsomes

This protocol describes the in vitro activation of cyclophosphamide using a liver microsome preparation to study its metabolism.[19][20]

Materials:

-

Rat or human liver microsomes

-

Cyclophosphamide

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), cyclophosphamide (at the desired concentration), and the NADPH regenerating system in phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence of cyclophosphamide and its metabolites (e.g., 4-hydroxycyclophosphamide) using a validated LC-MS/MS method.[18]

HPLC-MS/MS Analysis of Aldophosphamide (as a derivative)

Due to its instability, aldophosphamide is typically derivatized for quantification. This protocol outlines a general approach for its analysis.[8]

Materials:

-

Plasma samples

-

Derivatizing agent (e.g., semicarbazide (B1199961) or phenylhydrazine)

-

Internal standard (e.g., isotopically labeled cyclophosphamide)

-

Protein precipitation solvent (e.g., methanol/acetonitrile)

-

HPLC column (e.g., C18)

-

Mass spectrometer

Procedure:

-

Immediately after plasma collection, add the derivatizing agent to stabilize aldophosphamide by forming a stable derivative (e.g., a semicarbazone).

-

Add the internal standard to the plasma sample.

-

Precipitate the plasma proteins by adding a cold protein precipitation solvent.

-

Centrifuge to pellet the proteins and transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Inject the sample onto the HPLC-MS/MS system for analysis.

-

Quantify the aldophosphamide derivative based on a standard curve.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol measures ALDH activity in cell lysates, which is crucial for understanding cyclophosphamide resistance.[2][21]

Materials:

-

Cell suspension or tissue homogenate

-

ALDEFLUOR™ kit (or similar ALDH substrate)

-

DEAB (diethylaminobenzaldehyde), a specific ALDH inhibitor

-

Assay buffer

-

Flow cytometer or spectrophotometer

Procedure:

-

Prepare a single-cell suspension or tissue homogenate.

-

Divide the sample into a "test" and a "control" tube.

-

Add the ALDH substrate to both tubes.

-

Add DEAB to the "control" tube to inhibit ALDH activity.

-

Incubate both tubes at 37°C for 30-60 minutes.

-

Analyze the fluorescence of the samples using a flow cytometer or the absorbance using a spectrophotometer. The difference in signal between the "test" and "control" samples represents the ALDH activity.

DNA Adduct Formation Assay

This protocol outlines a method to detect and quantify the formation of phosphoramide mustard-DNA adducts.[22][23]

Materials:

-

Cells or tissues treated with cyclophosphamide or its active metabolites

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Isolate genomic DNA from the treated cells or tissues.

-

Enzymatically hydrolyze the DNA to individual nucleosides.

-

Use solid-phase extraction (SPE) to enrich for the DNA adducts.

-

Analyze the enriched sample using LC-MS/MS to identify and quantify the specific phosphoramide mustard-guanine adducts.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of cyclophosphamide highlighting aldophosphamide's central role.

Caption: Simplified signaling pathway of phosphoramide mustard-induced apoptosis.

Caption: General experimental workflow for the analysis of aldophosphamide.

Conclusion

Aldophosphamide is undeniably a pivotal intermediate in the metabolism of cyclophosphamide, representing the critical juncture that determines the drug's therapeutic efficacy and its associated toxicities. The delicate balance between its conversion to the DNA-alkylating phosphoramide mustard and its detoxification to carboxyphosphamide is a key determinant of patient outcomes. A comprehensive understanding of the enzymatic and cellular factors that influence this balance is paramount for the rational design of new cyclophosphamide analogs with improved therapeutic indices and for the development of personalized medicine approaches to cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further unravel the complexities of cyclophosphamide metabolism and to ultimately improve its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacogenetics of Cyclophosphamide in a Neonate and Infant Childhood Cancer Patient Population [mdpi.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 11. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of cyclophosphamide on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. scispace.com [scispace.com]

- 22. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of Aldophosphamide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldophosphamide is a pivotal intermediate metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1] As a prodrug, cyclophosphamide requires metabolic activation to exert its therapeutic effects. This activation process leads to the formation of 4-hydroxycyclophosphamide, which exists in a tautomeric equilibrium with its open-ring form, aldophosphamide. The stability of aldophosphamide in aqueous environments is of paramount importance as it dictates the generation of the ultimate DNA-alkylating agent, phosphoramide (B1221513) mustard, and the cytotoxic byproduct, acrolein. This technical guide provides a comprehensive overview of the stability of aldophosphamide in aqueous solutions, its degradation pathways, and the key factors influencing its decomposition.

Degradation Pathways of Aldophosphamide

In aqueous solution, aldophosphamide undergoes two primary degradation pathways:

-

Conversion to Phosphoramide Mustard and Acrolein: This β-elimination reaction is the crucial step in the activation of cyclophosphamide, leading to the formation of the therapeutically active phosphoramide mustard, which exerts its cytotoxic effects by cross-linking DNA. This pathway also generates acrolein, a highly reactive and toxic aldehyde implicated in some of the adverse effects of cyclophosphamide therapy.[1]

-

Detoxification to Carboxyphosphamide: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[1] This enzymatic detoxification pathway plays a significant role in modulating the toxicity of cyclophosphamide.

The balance between these two pathways is critical in determining both the efficacy and the toxicity of cyclophosphamide treatment.

Quantitative Analysis of Aldophosphamide Stability

The stability of aldophosphamide in aqueous solution is significantly influenced by pH and temperature. The degradation of aldophosphamide follows first-order kinetics.

Influence of pH on Aldophosphamide Degradation

The rate of aldophosphamide degradation is highly dependent on the pH of the aqueous solution. The table below summarizes the reported rate constants for the fragmentation of aldophosphamide at various pH values at 37°C.

| pH | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |

| 6.3 | 0.030 ± 0.004 | ~23.1 |

| 7.4 | 0.090 ± 0.008 | ~7.7 |

| 7.8 | 0.169 ± 0.006 | ~4.1 |

| Data sourced from Zon et al. (1984) |

As the pH increases from 6.3 to 7.8, the rate of degradation increases, and consequently, the half-life of aldophosphamide decreases. This indicates that aldophosphamide is less stable in neutral to slightly alkaline conditions.

Influence of Temperature on Aldophosphamide Stability

While specific quantitative data on the effect of a wide range of temperatures on the degradation rate of aldophosphamide is limited in the readily available literature, general principles of chemical kinetics suggest that an increase in temperature will accelerate the degradation rate. The Arrhenius equation can be used to model the relationship between the rate constant (k), temperature (T), and activation energy (Ea):

k = A * e-Ea/RT

Where A is the pre-exponential factor and R is the gas constant. To accurately determine the activation energy for aldophosphamide degradation, further experimental studies at various temperatures are required. However, it is established that the stability of cyclophosphamide and its metabolites is temperature-dependent, with degradation being more rapid at higher temperatures. For instance, studies on ifosfamide (B1674421), a structural analog of cyclophosphamide, have shown a significant increase in degradation at elevated temperatures.[2]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately determining the stability of aldophosphamide and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

Methodology:

-

Preparation of Aldophosphamide Solution: Prepare a stock solution of aldophosphamide in an appropriate aqueous buffer.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the aldophosphamide solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature.

-

Alkaline Hydrolysis: Treat the aldophosphamide solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Treat the aldophosphamide solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Incubate the aldophosphamide solution at an elevated temperature (e.g., 60°C).

-

-

Sample Collection and Preparation: At specified time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to separate and quantify aldophosphamide and its degradation products. NMR spectroscopy can be used for structural elucidation of unknown degradation products.

HPLC-UV Method for Stability Testing

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis.

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 195-210 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Sample Preparation:

-

Withdraw a sample from the stability study at a designated time point.

-

If necessary, quench the degradation reaction (e.g., by cooling or neutralization).

-

Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

-

Filter the sample through a 0.45 µm syringe filter before injection.

NMR Spectroscopy for Kinetic Analysis

NMR spectroscopy is a powerful tool for real-time monitoring of the degradation of aldophosphamide and the formation of its products without the need for chromatographic separation.

Methodology:

-

Prepare a solution of aldophosphamide in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer) directly in an NMR tube.

-

Acquire ³¹P or ¹H NMR spectra at regular time intervals at a constant temperature.

-